molecular formula C13H11N3O4S2 B12066212 2-Amino-5-(ethylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile

2-Amino-5-(ethylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile

Cat. No.: B12066212
M. Wt: 337.4 g/mol
InChI Key: GEGZJHLCPCJANW-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile is a thiophene-based carbonitrile derivative characterized by an ethylsulfonyl group at position 5 and a 3-nitrophenyl substituent at position 2.

Properties

Molecular Formula

C13H11N3O4S2

Molecular Weight

337.4 g/mol

IUPAC Name

2-amino-5-ethylsulfonyl-4-(3-nitrophenyl)thiophene-3-carbonitrile

InChI

InChI=1S/C13H11N3O4S2/c1-2-22(19,20)13-11(10(7-14)12(15)21-13)8-4-3-5-9(6-8)16(17)18/h3-6H,2,15H2,1H3

InChI Key

GEGZJHLCPCJANW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

2-Amino-5-(ethylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile is a synthetic compound belonging to the thiophene family, characterized by its diverse functional groups. Its molecular formula is C13H11N3O4S2, with a molecular weight of approximately 337.4 g/mol. This compound has garnered attention for its potential biological activities, making it a subject of research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Amino group : Contributes to its basicity and potential interactions with biological targets.
  • Ethylsulfonyl group : Enhances solubility and may influence metabolic stability.
  • Nitrophenyl group : Known for its role in biological activity, particularly in enzyme inhibition.
  • Carbonitrile group : Can participate in various chemical reactions, affecting biological interactions.
PropertyValue
Molecular FormulaC13H11N3O4S2
Molecular Weight337.4 g/mol
IUPAC Name2-amino-5-(ethylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile
Canonical SMILESCC(S(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)N+[O-]

Antimicrobial Activity

Research has indicated that compounds similar to 2-Amino-5-(ethylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile exhibit significant antimicrobial properties. The presence of the nitrophenyl group is often linked to enhanced antibacterial activity due to its ability to interfere with microbial metabolism.

Anti-inflammatory Effects

Studies suggest that thiophene derivatives can modulate inflammatory pathways. The compound may act as an inhibitor of pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

  • Cyclooxygenase (COX) : Inhibition may lead to reduced inflammation and pain relief.
  • Nitric Oxide Synthase (NOS) : Modulating nitric oxide production could have implications in cardiovascular health.

Case Studies and Research Findings

  • Pharmacological Evaluation : A study conducted on similar thiophene derivatives demonstrated their efficacy in reducing inflammation in rodent models. The compounds were tested for their ability to inhibit COX enzymes, showing promising results that warrant further exploration for clinical applications .
  • Toxicological Profile : Investigations into the toxicity of related compounds revealed minimal adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .
  • Mechanism of Action : Research into the mechanism of action indicates that 2-Amino-5-(ethylsulfonyl)-4-(3-nitrophenyl)thiophene-3-carbonitrile may exert its effects by binding to specific receptors involved in inflammatory responses, thus modulating cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance polarity and may elevate melting points compared to electron-donating substituents (e.g., methoxy).
  • The ethylsulfonyl group introduces distinct S=O IR stretches (~1150–1200 cm⁻¹), absent in methoxy or halogen-substituted analogs .
  • The 3-nitrophenyl group contributes strong NO₂ asymmetric stretching (~1520 cm⁻¹), which is absent in fluorine- or methoxy-substituted derivatives .

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